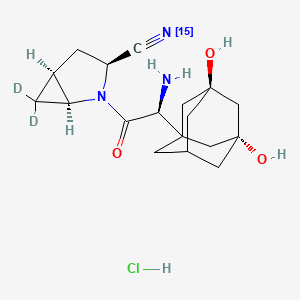
HydroxySaxagliptin-15N,D2Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HydroxySaxagliptin-15N,D2Hydrochloride is a derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This compound is specifically labeled with isotopes 15N and D2, making it useful for various research applications, including pharmacokinetic studies and metabolic profiling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HydroxySaxagliptin-15N,D2Hydrochloride involves multiple steps, starting from the parent compound saxagliptin. The process includes the introduction of hydroxyl groups and isotopic labeling. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography. Quality control measures are implemented to verify the isotopic labeling and chemical structure .
Analyse Chemischer Reaktionen
Types of Reactions
HydroxySaxagliptin-15N,D2Hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of specific functional groups.
Substitution: Replacement of hydrogen atoms with isotopic labels.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and isotopic labeling reagents. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include the hydroxylated and isotopically labeled derivatives of saxagliptin. These products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .
Wissenschaftliche Forschungsanwendungen
HydroxySaxagliptin-15N,D2Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Employed in metabolic studies to understand the biotransformation of saxagliptin.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in preclinical studies.
Industry: Utilized in quality control and regulatory compliance for pharmaceutical production
Wirkmechanismus
HydroxySaxagliptin-15N,D2Hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and reduce glucagon release, thereby improving glycemic control. The molecular targets include the active site of DPP-4, and the pathways involved are related to glucose homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Saxagliptin: The parent compound, used for managing type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with a shorter dissociation half-life.
Sitagliptin: A DPP-4 inhibitor with rapid dissociation from its target
Uniqueness
HydroxySaxagliptin-15N,D2Hydrochloride is unique due to its isotopic labeling, which makes it particularly valuable for research applications. The prolonged binding to DPP-4 and the specific modifications enhance its utility in detailed pharmacokinetic and metabolic studies .
Eigenschaften
Molekularformel |
C18H26ClN3O3 |
|---|---|
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17-,18+;/m1./s1/i2D2,19+1; |
InChI-Schlüssel |
WCCKQMJRTRWMMX-SZUZIALOSA-N |
Isomerische SMILES |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#[15N])C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N)[2H].Cl |
Kanonische SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


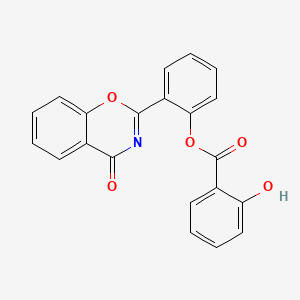
![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)
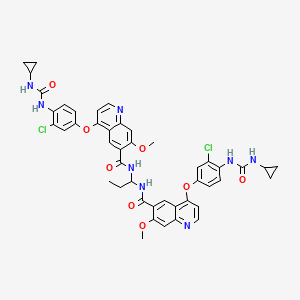
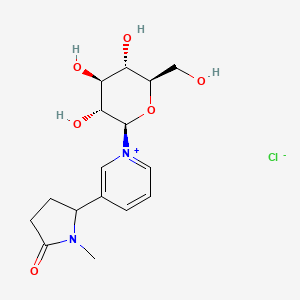
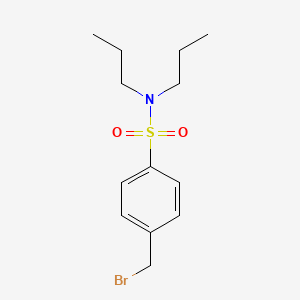
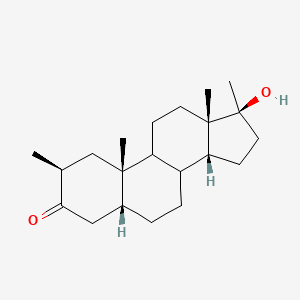
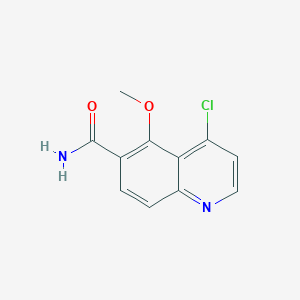
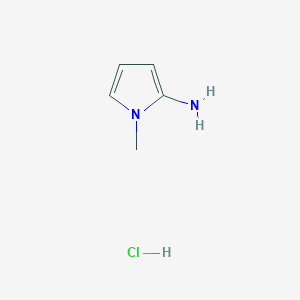
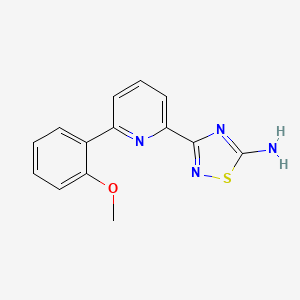
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)
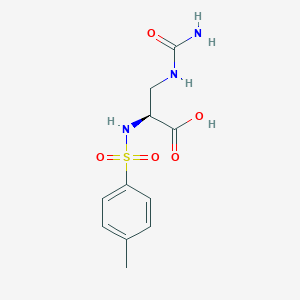
![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
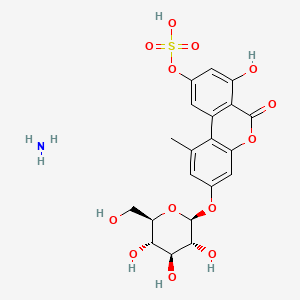
![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
